(3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride
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Overview
Description
(3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a methoxyphenyl group attached to a piperidinylmethanone moiety, with a hydrochloride salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride typically involves the reaction of 3-methoxybenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a temperature range of 0-5°C to prevent side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the desired hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the piperidinylmethanone moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylacetylene
- 3-Methoxyphencyclidine
- 3-Methoxyphenylpropanoic acid
Uniqueness
Compared to similar compounds, (3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride stands out due to its unique combination of a methoxyphenyl group and a piperidinylmethanone moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
(3-methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-12-6-2-4-10(8-12)13(15)11-5-3-7-14-9-11;/h2,4,6,8,11,14H,3,5,7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBSZPNGQAWTQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1966933-35-6 |
Source
|
Record name | 3-(3-methoxybenzoyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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